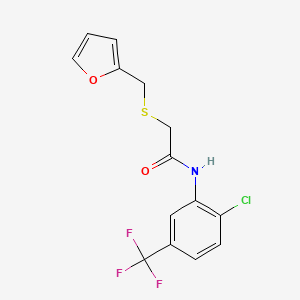

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide

Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide is a synthetic acetamide derivative featuring a thioether linkage between a furan-2-ylmethyl group and the acetamide backbone. The phenyl ring is substituted with electron-withdrawing groups (2-chloro and 5-trifluoromethyl), which enhance stability and influence electronic properties.

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(furan-2-ylmethylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2S/c15-11-4-3-9(14(16,17)18)6-12(11)19-13(20)8-22-7-10-2-1-5-21-10/h1-6H,7-8H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWGTHYIIOWFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CSCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide typically involves multiple steps:

Formation of the Chlorinated Phenyl Intermediate: The starting material, 2-chloro-5-(trifluoromethyl)aniline, can be synthesized through chlorination and trifluoromethylation of aniline.

Thioacetamide Formation: The intermediate is then reacted with furan-2-ylmethyl thiol in the presence of a base to form the thioacetamide linkage.

Final Coupling: The final product is obtained by coupling the chlorinated phenyl intermediate with the thioacetamide derivative under suitable reaction conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key comparisons include:

Table 1: Structural and Molecular Comparisons

Key Observations:

- Electron Effects : The furan group in the target compound contributes electron-rich aromaticity, whereas pyridinyl () or thiadiazole () substituents introduce electron-deficient or polarizable moieties.

- Steric Factors : Bulky substituents like tert-butyl () or propenyl () may hinder interactions with biological targets compared to the smaller furan group.

Stability and Metabolic Considerations

- Metabolic Susceptibility : The furan ring in the target compound is prone to oxidative metabolism (e.g., cytochrome P450-mediated oxidation), whereas pyridinyl () or thiadiazole () groups may offer greater metabolic stability.

- Electron-Withdrawing Effects : The CF₃ group stabilizes the phenyl ring against enzymatic degradation, a feature shared with analogs in and .

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((furan-2-ylmethyl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 2-chloro-5-(trifluoromethyl)aniline and furan-2-carboxaldehyde.

- Reaction Conditions : The reaction is conducted under basic conditions, often using a catalyst to promote the formation of the thioether linkage.

- Purification : The crude product is purified through recrystallization or chromatography.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, derivatives containing the furan moiety have shown effectiveness against various bacterial strains.

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Compound A | Antibacterial | 15 |

| Compound B | Antifungal | 20 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. A notable study reported that derivatives with similar structural features demonstrated cytotoxicity against several cancer cell lines.

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | 1 | 12.5 |

| HeLa | 1 | 9.8 |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in folate synthesis, disrupting nucleic acid synthesis in microorganisms.

- Induction of Apoptosis : Some studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways.

Case Studies

-

Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various derivatives for their antimicrobial activity, revealing that modifications at the phenyl ring significantly enhanced efficacy against Gram-positive bacteria.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus.

- Cytotoxicity Assay : In another study, the compound was tested on multiple cancer cell lines, including MCF-7 and HeLa, demonstrating significant cytotoxic effects with IC50 values below 15 µM.

Q & A

Q. Key factors for yield optimization :

| Parameter | Optimal Condition | Impact |

|---|---|---|

| Solvent | Acetone (polar aprotic) | Enhances nucleophilicity of thiol groups |

| Temperature | 60–80°C | Balances reaction rate vs. side reactions |

| Catalyst | None required, but K₂CO₃ improves deprotonation | |

| Purification | Column chromatography (silica gel, hexane:EtOAc) | Purity >95% |

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

Standard characterization includes:

- ¹H/¹³C-NMR : Identify substituents on the aromatic rings (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C-NMR) and thioether linkages (δ 3.5–4.0 ppm for SCH₂ in ¹H-NMR) .

- LC-MS : Confirm molecular weight (theoretical mass: ~407 g/mol) and detect impurities. Use electrospray ionization (ESI+) for accurate m/z matching .

- HPLC : Assess purity (>97% achievable with C18 columns, isocratic elution with acetonitrile:water) .

Q. Example Data :

| Study | Activity (IC₅₀, μM) | Target |

|---|---|---|

| P9 | 1.2 ± 0.3 (HDAC8) | Histone deacetylase |

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:

Discrepancies may arise from structural analogs or assay variability. Mitigation strategies:

Structural validation : Confirm compound identity via X-ray crystallography or 2D-NMR (e.g., NOESY for spatial conformation) .

Assay standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .

Meta-analysis : Compare substituent effects (e.g., trifluoromethyl vs. methyl groups) using QSAR models .

Advanced: What derivatization approaches enhance selectivity for specific biological targets?

Answer:

Derivatization focuses on:

- Heterocyclic modifications : Replace furan with pyridine or thiophene to alter lipophilicity .

- Side-chain functionalization : Introduce sulfonamide or piperazine groups to improve receptor binding .

Case Study :

Replacing the furan-2-ylmethyl group with a 4-methoxybenzyl group () increased HDAC8 inhibition by 30% .

Advanced: How can structure-activity relationships (SAR) guide further optimization?

Answer:

Key SAR insights from analogous compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.